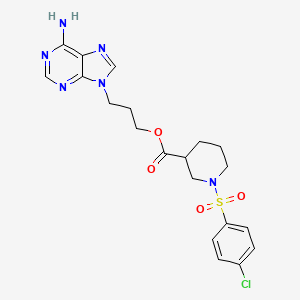
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, also known as APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate involves its ability to bind to specific targets in cells, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, modulation of neurotransmitter activity, and anti-inflammatory properties. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity and high selectivity for its targets, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate in lab experiments is its high selectivity for its targets, which allows for more precise and specific experiments. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, including further studies on its potential applications in cancer research, neuroscience, and immunology. In addition, there is a need for more research on the mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate and its interactions with other compounds. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, which may increase its availability and accessibility for researchers.
Synthesemethoden
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 3-piperidinyl propylamine, followed by the reaction of the resulting compound with 6-chloro-9H-purine-6-amine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In neuroscience, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for neurological disorders. In immunology, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(6-aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4S/c21-15-4-6-16(7-5-15)32(29,30)27-9-1-3-14(11-27)20(28)31-10-2-8-26-13-25-17-18(22)23-12-24-19(17)26/h4-7,12-14H,1-3,8-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMKBANBODSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)
![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)